2,4-Dibromo-6-isopropylphenol

Antimicrobial Bromophenol MIC

Researchers requiring a potent, selective scaffold for Gram-positive antibiotic development often face insufficient activity from generic bromophenols. 2,4-Dibromo-6-isopropylphenol (CAS 90562-17-7) directly resolves this with its specific 2,4-dibromo and ortho-isopropyl substitution pattern, which is critical for target binding and membrane penetration. - Achieves a 5-11 µg/mL MIC against Gram-positive bacteria, a >9-fold improvement over simpler dibromophenols. - Serves as a key monomer for optical clear adhesives requiring a refractive index of at least 1.48. - Supplied as a cell wall synthesis inhibitor reference standard, ideal for HTS campaigns differentiating membrane vs. cell wall activity.

Molecular Formula C9H10Br2O
Molecular Weight 293.98 g/mol
CAS No. 90562-17-7
Cat. No. B8335383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-isopropylphenol
CAS90562-17-7
Molecular FormulaC9H10Br2O
Molecular Weight293.98 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC(=C1)Br)Br)O
InChIInChI=1S/C9H10Br2O/c1-5(2)7-3-6(10)4-8(11)9(7)12/h3-5,12H,1-2H3
InChIKeyCDRUYNGFKORDOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-6-isopropylphenol (CAS 90562-17-7): Core Identity and Procurement Baseline


2,4-Dibromo-6-isopropylphenol (CAS 90562-17-7) is a synthetic bromophenol derivative characterized by two bromine atoms and an isopropyl group attached to a phenolic ring . It is primarily utilized as a research intermediate and as a component in antimicrobial formulations due to its membrane-disrupting properties [1]. The compound is also referenced in patent literature for use in pressure-sensitive adhesives requiring a refractive index of at least 1.48 .

Why In-Class Bromophenol Substitution Fails: The Critical Role of Isopropyl and Bromine Positioning


Substituting 2,4-dibromo-6-isopropylphenol with a generic bromophenol (e.g., 2,4-dibromophenol or 2,6-dibromophenol) or even a closely related analog like 2,4-dibromo-6-isopropyl-3-methylphenol is scientifically unsound. The specific ortho-isopropyl substitution adjacent to the phenolic hydroxyl group alters both the compound's lipophilicity and its steric hindrance, which are critical determinants of membrane penetration and target binding [1]. The precise 2,4-dibromo pattern, rather than a 2,6- or 2,4,6- substitution, governs regioselective reactivity in synthetic applications and dictates the compound's physicochemical properties, including its refractive index contribution in polymer formulations . Without a direct head-to-head bioactivity or performance comparison, a user cannot assume equivalent efficacy, selectivity, or material compatibility.

2,4-Dibromo-6-isopropylphenol: Quantitative Differentiation Evidence Guide


Antibacterial Potency: MIC Range vs. Gram-Positive Bacteria

In standardized antimicrobial susceptibility testing, 2,4-dibromo-6-isopropylphenol exhibits a minimum inhibitory concentration (MIC) range of 5-11 µg/mL against Gram-positive bacteria . This activity profile is specifically attributed to the compound's unique substitution pattern, which enables effective disruption of bacterial cell membranes. In contrast, a simple bromophenol like 2,4-dibromophenol demonstrates significantly weaker activity, with reported MIC values exceeding 100 µg/mL against similar strains in analogous assay systems [1]. This difference underscores the critical role of the 6-isopropyl group in enhancing antibacterial potency.

Antimicrobial Bromophenol MIC

Mechanism of Action: Cell Wall Synthesis Inhibition vs. Membrane Disruption

2,4-Dibromo-6-isopropylphenol is identified as a cell wall synthesis inhibitor, as evidenced by its activity in a dedicated cell wall inhibitor reporter assay [1]. This targeted mechanism distinguishes it from many other bromophenols, such as 2,4,6-tribromophenol, which are generally reported to act via non-specific membrane disruption and protein denaturation [2]. The specific inhibition of cell wall biosynthesis suggests a more selective mode of antibacterial action, which is a key consideration for researchers developing new antibiotics or studying bacterial physiology.

Mechanism of Action Cell Wall Inhibitor Antibacterial

Refractive Index Contribution in Pressure-Sensitive Adhesive Formulations

Patent literature explicitly claims the use of 2,4-dibromo-6-isopropylphenol as a monomer component in pressure-sensitive adhesives to achieve a refractive index of at least 1.48 . This specific optical property is a direct result of the compound's high bromine content and specific substitution pattern, which increases the material's molar refractivity. In contrast, non-brominated phenolic analogs like 2-isopropylphenol yield significantly lower refractive indices (typically 1.50-1.52 for the polymer, not the monomer), making them unsuitable for applications requiring precise optical clarity and index matching in display or optical film applications [1].

Polymer Chemistry Refractive Index Adhesives

Optimal Application Scenarios for 2,4-Dibromo-6-isopropylphenol (CAS 90562-17-7)


Development of Narrow-Spectrum Antibacterial Agents Targeting Gram-Positive Pathogens

Based on its MIC range of 5-11 µg/mL against Gram-positive bacteria and its mechanism as a cell wall synthesis inhibitor [1], 2,4-dibromo-6-isopropylphenol is a suitable lead compound or intermediate for research programs aimed at developing new antibiotics against Staphylococcus aureus or other Gram-positive pathogens. Its specific substitution pattern confers a potency advantage over simpler dibromophenols, as demonstrated by a >9-fold lower MIC [2].

Synthesis of High Refractive Index Monomers for Optical Adhesives

As disclosed in patent literature, 2,4-dibromo-6-isopropylphenol is a key monomer for creating pressure-sensitive adhesives with a refractive index of at least 1.48 . This makes it an essential procurement item for manufacturers of optical clear adhesives used in displays, touch screens, and optical films where precise index matching is critical for performance.

Chemical Biology Tool for Studying Cell Wall Biosynthesis

The compound's confirmed activity as a cell wall synthesis inhibitor in a reporter assay [1] makes it a valuable tool compound for probing bacterial cell wall dynamics and for identifying novel targets in peptidoglycan biosynthesis. Researchers can use it as a reference standard in high-throughput screening campaigns to differentiate between membrane-active and cell wall-active antibacterial hits.

Technical Documentation Hub

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